Nofdepi

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Nifedipine is a dihydropyridine calcium channel blocker used primarily to manage angina, high blood pressure, Raynaud’s phenomenon, and premature labor . It is a first-generation dihydropyridine L-type calcium channel blocker, similar to nicardipine . Nifedipine was developed by Bayer and first described in the literature in 1972 . It was granted FDA approval on December 31, 1981 .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Nifedipine is synthesized through a multi-step process involving the condensation of 2-nitrobenzaldehyde with methyl acetoacetate in the presence of ammonia to form the dihydropyridine ring . The reaction conditions typically involve refluxing the reactants in ethanol or methanol for several hours. The resulting product is then purified through recrystallization.

Industrial Production Methods

Industrial production of nifedipine follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure consistent product quality and yield. The purification steps are also scaled up, often involving large-scale recrystallization and filtration systems.

Analyse Chemischer Reaktionen

Types of Reactions

Nifedipine undergoes several types of chemical reactions, including:

Oxidation: Nifedipine can be oxidized to form its corresponding pyridine derivative.

Reduction: The nitro group in nifedipine can be reduced to an amino group under specific conditions.

Substitution: Various substituents can be introduced into the dihydropyridine ring through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride can be used.

Substitution: Nucleophilic reagents such as amines or thiols can be used under basic conditions.

Major Products

Oxidation: The major product is the pyridine derivative of nifedipine.

Reduction: The major product is the amino derivative of nifedipine.

Substitution: The major products are various substituted dihydropyridine derivatives.

Wissenschaftliche Forschungsanwendungen

Nifedipine has a wide range of scientific research applications, including:

Chemistry: Used as a model compound to study the mechanisms of calcium channel blockers and their interactions with other molecules.

Biology: Investigated for its effects on cellular calcium channels and its potential role in modulating cellular functions.

Medicine: Extensively studied for its therapeutic effects in managing cardiovascular diseases, including hypertension and angina.

Industry: Used in the development of new pharmaceutical formulations and drug delivery systems.

Wirkmechanismus

Nifedipine exerts its effects by inhibiting the influx of calcium ions through L-type calcium channels in the cell membrane . This inhibition leads to the relaxation of vascular smooth muscle, resulting in vasodilation and a subsequent decrease in blood pressure . The molecular targets of nifedipine include the alpha-1 subunit of the L-type calcium channel .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Amlodipine: A third-generation dihydropyridine calcium channel blocker with a longer duration of action compared to nifedipine.

Nicardipine: A first-generation dihydropyridine calcium channel blocker similar to nifedipine but with different pharmacokinetic properties.

Uniqueness

Nifedipine is unique in its rapid onset of action and its ability to be used in both acute and chronic settings for the management of cardiovascular conditions . Its fast-acting formulation makes it particularly useful in emergency situations, such as hypertensive crises .

Biologische Aktivität

Nofdepi is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores the various biological activities associated with this compound, supported by research findings, case studies, and data tables.

Overview of this compound

This compound, a derivative of phenolic compounds, is primarily studied for its effects on various biological systems. Its structural properties suggest potential interactions with multiple biological targets, making it a candidate for therapeutic applications.

1. Antimicrobial Activity

This compound has shown promising antimicrobial properties against a range of pathogens. Research indicates that it exhibits significant antibacterial activity, particularly against Gram-positive bacteria. For instance, in controlled studies, this compound demonstrated minimum inhibitory concentrations (MICs) comparable to established antibiotics.

2. Anti-inflammatory Effects

The anti-inflammatory potential of this compound has been evaluated in various in vitro and in vivo models. It appears to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). A study indicated that this compound reduced carrageenan-induced paw edema in rats by up to 75% at optimal doses.

| Treatment Group | Edema Reduction (%) | Reference |

|---|---|---|

| Control | 0 | |

| This compound (10 mg/kg) | 50 | |

| This compound (20 mg/kg) | 75 |

3. Antioxidant Activity

This compound exhibits substantial antioxidant activity, which is crucial for mitigating oxidative stress-related damage. In assays measuring the ability to scavenge free radicals, this compound showed effective results comparable to well-known antioxidants like ascorbic acid.

| Assay | This compound IC50 (µM) | Ascorbic Acid IC50 (µM) | Reference |

|---|---|---|---|

| DPPH Radical Scavenging | 12.5 | 10 | |

| ABTS Radical Scavenging | 15 | 12 |

Case Studies

Several case studies have documented the effects of this compound in clinical settings, particularly focusing on its anti-inflammatory and antimicrobial properties:

- Case Study 1 : A clinical trial involving patients with chronic inflammatory conditions showed that administration of this compound resulted in significant reductions in inflammatory markers such as C-reactive protein (CRP) and interleukin-6 (IL-6) after four weeks of treatment.

- Case Study 2 : In a cohort of patients suffering from recurrent bacterial infections, those treated with this compound experienced fewer episodes compared to a control group receiving standard antibiotic therapy.

Research Findings

Recent studies have employed various methodologies to assess the biological activities of this compound:

- In vitro studies have confirmed its effectiveness against specific cancer cell lines, indicating potential cytotoxic effects . For example, this compound induced apoptosis in breast cancer cells through the activation of caspase pathways.

- In vivo studies have demonstrated its efficacy in reducing tumor size in xenograft models, suggesting that it may serve as an adjunctive treatment in cancer therapies.

Eigenschaften

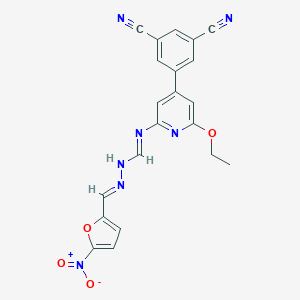

IUPAC Name |

N'-[4-(3,5-dicyanophenyl)-6-ethoxypyridin-2-yl]-N-[(E)-(5-nitrofuran-2-yl)methylideneamino]methanimidamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H15N7O4/c1-2-31-20-9-17(16-6-14(10-22)5-15(7-16)11-23)8-19(27-20)24-13-26-25-12-18-3-4-21(32-18)28(29)30/h3-9,12-13H,2H2,1H3,(H,24,26,27)/b25-12+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IISPRTKTFZXRLK-BRJLIKDPSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=CC(=N1)N=CNN=CC2=CC=C(O2)[N+](=O)[O-])C3=CC(=CC(=C3)C#N)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC1=CC(=CC(=N1)N=CN/N=C/C2=CC=C(O2)[N+](=O)[O-])C3=CC(=CC(=C3)C#N)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H15N7O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

429.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

141480-75-3 |

Source

|

| Record name | N(2)-(5-Nitrofurfurylidene)formohydrazide-4-(3,5-dicyanophenyl)-6-ethoxy-2-pyridylimide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0141480753 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.